5-(azidomethyl)-1H-1,2,3-triazole
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Overview
Description
5-(Azidomethyl)-1H-1,2,3-triazole is a compound that belongs to the class of azide-modified nucleosides. These compounds are known for their versatility in bioorthogonal labeling and functionalization, particularly in the context of RNA and DNA functionalization through click chemistry . The azide group in this compound makes it highly reactive and useful in various chemical reactions.
Preparation Methods
One common method is the one-pot synthesis from 2’,3’-protected ribonucleosides using triphenylphosphine (PPh3) and carbon tetrabromide (CBr4) as halogenating agents . This method is compatible with all four standard ribonucleosides and provides excellent yields. Industrial production methods may involve similar synthetic routes but scaled up to meet production demands.
Chemical Reactions Analysis
5-(Azidomethyl)-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized under specific conditions.
Reduction: The azide group can be reduced to an amine.
Substitution: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition: The compound is particularly known for its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click reaction.
Common reagents used in these reactions include copper(I) catalysts for cycloaddition, reducing agents like lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include triazoles, amines, and other substituted derivatives.
Scientific Research Applications
5-(Azidomethyl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-(azidomethyl)-1H-1,2,3-triazole exerts its effects is primarily through its azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. This interaction can alter the properties of the target molecules, making the compound useful in labeling and functionalization applications .
Comparison with Similar Compounds
Similar compounds to 5-(azidomethyl)-1H-1,2,3-triazole include:
1-(Azidomethyl)-5H-tetrazole: Another azide-modified compound known for its high reactivity and use in energetic materials.
1,5-Disubstituted tetrazoles: These compounds share similar reactivity patterns and are used in various chemical and biological applications.
What sets this compound apart is its specific structure, which makes it particularly suitable for click chemistry and bioorthogonal labeling, providing a unique combination of stability and reactivity.
Properties
IUPAC Name |
4-(azidomethyl)-2H-triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N6/c4-8-5-1-3-2-6-9-7-3/h2H,1H2,(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBQJKUOKWVLBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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